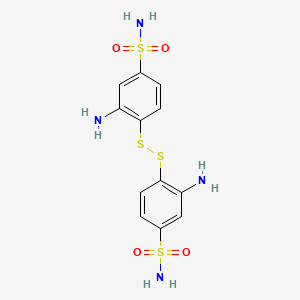
Disulfide, bis(2-amino-4-sulfamoylphenyl)
描述
Disulfide, bis(2-amino-4-sulfamoylphenyl) is a chemical compound with the molecular formula C12H14N4O4S4 It is known for its unique structure, which includes two amino groups and two sulfamoyl groups attached to a disulfide bond
属性
CAS 编号 |
3905-92-8 |
|---|---|
分子式 |
C12H14N4O4S4 |
分子量 |
406.5 g/mol |
IUPAC 名称 |
3-amino-4-[(2-amino-4-sulfamoylphenyl)disulfanyl]benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O4S4/c13-9-5-7(23(15,17)18)1-3-11(9)21-22-12-4-2-8(6-10(12)14)24(16,19)20/h1-6H,13-14H2,(H2,15,17,18)(H2,16,19,20) |
InChI 键 |
CVACEDCBGCMVKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)SSC2=C(C=C(C=C2)S(=O)(=O)N)N |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disulfide, bis(2-amino-4-sulfamoylphenyl) typically involves the reaction of 2-amino-4-sulfamoylphenyl compounds with oxidizing agents to form the disulfide bond. One common method is the oxidation of 2-amino-4-sulfamoylphenyl thiol using hydrogen peroxide or iodine in an aqueous or organic solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired disulfide compound.
Industrial Production Methods
In an industrial setting, the production of Disulfide, bis(2-amino-4-sulfamoylphenyl) may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Disulfide, bis(2-amino-4-sulfamoylphenyl) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino and sulfamoyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and other reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Disulfide, bis(2-amino-4-sulfamoylphenyl) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in redox biology and as a probe for studying disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of Disulfide, bis(2-amino-4-sulfamoylphenyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the folding and stability of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds and affecting protein function. The molecular targets and pathways involved include various enzymes and proteins that contain thiol groups.
相似化合物的比较
Similar Compounds
- 2-Aminophenyl disulfide
- 4-Aminophenyl disulfide
- Bis(4-hydroxyphenyl) disulfide
Uniqueness
Disulfide, bis(2-amino-4-sulfamoylphenyl) is unique due to the presence of both amino and sulfamoyl groups, which provide additional functional sites for chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


